molecular formula C7H4F2O B13518259 2-Fluorobenzoyl fluoride

2-Fluorobenzoyl fluoride

Cat. No.: B13518259
M. Wt: 142.10 g/mol
InChI Key: UPABIPOBMNDDGQ-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl fluoride is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzoyl fluoride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl2) to produce 2-fluorobenzoyl chloride, which is then reacted with hydrogen fluoride (HF) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-fluorobenzoic acid is treated with thionyl chloride under controlled conditions to produce 2-fluorobenzoyl chloride. This intermediate is then fluorinated using hydrogen fluoride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluorobenzoic acid and hydrogen fluoride.

    Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols, typically under mild conditions.

    Hydrolysis: Water or aqueous solutions, often at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Amides and esters.

    Hydrolysis: 2-Fluorobenzoic acid.

    Reduction: 2-Fluorobenzyl alcohol.

Scientific Research Applications

2-Fluorobenzoyl fluoride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorobenzoyl fluoride involves its reactivity towards nucleophiles. The fluorine atom on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an acylating agent .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoyl chloride: Similar in structure but contains a chlorine atom instead of a fluoride.

    4-Fluorobenzoyl chloride: The fluorine atom is positioned at the para position on the benzene ring.

    2-Chlorobenzoyl chloride: Contains a chlorine atom instead of a fluorine atom at the ortho position.

Uniqueness

2-Fluorobenzoyl fluoride is unique due to the presence of both fluorine and fluoride, which imparts distinct reactivity and properties compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl group, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-fluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPABIPOBMNDDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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